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2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Documentation Hub

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  • Product: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
  • CAS: 697299-78-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Executive Summary 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (Molecular Formula: C13H12N2O3) is a highly specialized diaryl ether intermediate pivotal in the synthesis of advanced active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (Molecular Formula: C13H12N2O3) is a highly specialized diaryl ether intermediate pivotal in the synthesis of advanced active pharmaceutical ingredients (APIs). Specifically, it serves as the direct nitro-precursor to 3-methyl-4-(6-methylpyridin-3-yloxy)aniline (CAS 537705-06-9)[][2], a critical building block for next-generation tyrosine kinase inhibitors (TKIs) targeting mutated Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways[3][4]. This whitepaper details its physicochemical properties, structural rationale, and validated synthetic protocols.

Physicochemical Profiling

Understanding the thermodynamic and physical properties of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is essential for optimizing reaction conditions, solvent selection, and downstream purification. The presence of the highly polar nitro group paired with the basic pyridine nitrogen creates a unique solubility profile.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Physical State Pale yellow to yellow crystalline powder
LogP (Predicted) ~3.2 (Lipophilic, suitable for organic extraction)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Pyridine N, Ether O, Nitro O2)
Solubility Soluble in DMF, DMSO, Ethyl Acetate, DCM; Insoluble in Water

Structural & Mechanistic Chemistry

The molecular architecture of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is defined by its diaryl ether linkage.

  • Electronic Effects: The pyridine ring is electron-deficient, which is somewhat offset by the electron-donating methyl group at the C2 position. Conversely, the phenyl ring contains a strongly electron-withdrawing nitro group at the para position relative to the ether linkage. This push-pull electronic distribution stabilizes the ether bond against cleavage during downstream transformations.

  • Causality in Drug Design: The diaryl ether motif mimics the hinge-binding and hydrophobic pocket interactions required to competitively inhibit ATP in the kinase domain of EGFR/HER2[3]. The specific placement of the methyl groups (C2 on pyridine, C2 on phenoxy) restricts the dihedral angle of the ether bond, locking the molecule into a bioactive conformation that enhances target selectivity and reduces off-target toxicity.

Experimental Protocols & Synthetic Workflows

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The synthesis of this compound and its downstream aniline relies on orthogonal reactivity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: The nitro group at the para position of the starting fluorobenzene strongly activates the ring for SNAr by stabilizing the anionic Meisenheimer complex intermediate via resonance. Potassium carbonate is selected as the base because it is strong enough to deprotonate the weakly nucleophilic 5-hydroxy-2-methylpyridine without causing side reactions.

  • Initiation: Charge a dry, nitrogen-purged reactor with 5-hydroxy-2-methylpyridine (1.00 eq) and 1-fluoro-2-methyl-4-nitrobenzene (1.05 eq).

  • Activation: Add anhydrous Potassium Carbonate (K2CO3, 1.50 eq) to the mixture.

  • Solvation: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). DMF is chosen for its high dielectric constant, which accelerates SNAr reactions.

  • Propagation: Heat the reaction mixture to 95 °C under continuous stirring for 8-12 hours. Monitor conversion via HPLC (Target: >98% conversion).

  • Quenching: Cool the mixture to 20 °C and quench by slowly adding to ice-water (30 volumes) under vigorous stirring to precipitate the product.

  • Isolation: Filter the resulting yellow precipitate, wash extensively with deionized water to remove DMF and inorganic salts, and dry under vacuum at 50 °C.

Protocol B: Chemoselective Reduction to CAS 537705-06-9

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen over dissolving metal reductions (e.g., Fe/HCl) to ensure strict chemoselectivity. Pd/C cleanly reduces the nitro group to an amine without risking the cleavage of the diaryl ether linkage or over-reduction of the pyridine ring[2].

  • Preparation: Dissolve 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine in Methanol (15 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight) under a nitrogen atmosphere to prevent spontaneous ignition.

  • Atmosphere Exchange: Purge the reactor with Hydrogen (H2) gas three times, then maintain an H2 pressure of 2-3 atm.

  • Reaction: Stir the reaction at 25-30 °C until hydrogen uptake ceases (typically 4-6 hours).

  • Filtration & Self-Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Validation checkpoint: The filtrate must transition from yellow to colorless/pale amber, indicating the complete loss of the nitro chromophore.

  • Recovery: Concentrate the filtrate under reduced pressure to yield 3-methyl-4-(6-methylpyridin-3-yloxy)aniline[].

SynthWorkflow A 1-Fluoro-2-methyl-4-nitrobenzene + 5-Hydroxy-2-methylpyridine B SNAr Reaction (K2CO3, DMF, 95°C) A->B C 2-Methyl-5-(2-methyl-4- nitrophenoxy)pyridine B->C D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E 3-Methyl-4-(6-methylpyridin- 3-yloxy)aniline (CAS 537705-06-9) D->E

Synthetic workflow for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine and its reduction.

Application in Drug Development: Kinase Inhibition

Once reduced to the corresponding aniline, the molecule is typically coupled with a quinazoline or pyrimidine core bearing an electrophilic warhead (such as an acrylamide group)[][6]. This creates an irreversible, covalent inhibitor. The diaryl ether moiety derived from 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine inserts deeply into the hydrophobic pocket of the EGFR kinase domain. This interaction outcompetes intracellular ATP, halting the autophosphorylation of the receptor and shutting down downstream Ras/Raf/MEK and PI3K/AKT proliferation pathways[3].

Pathway Ligand EGF / Ligand EGFR EGFR / HER2 Receptor Tyrosine Kinase Ligand->EGFR Activates Ras Ras / Raf / MEK Pathway EGFR->Ras Phosphorylation PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Phosphorylation Inhibitor API Derived from CAS 537705-06-9 Inhibitor->EGFR Inhibits ATP Binding Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Mechanism of action for kinase inhibitors derived from the downstream aniline.

References

  • Kinase Inhibitors (PCT Int. Appl. WO2013014448A1). Butterworth, S. et al.

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine: A Mechanistic Guide for Early-Stage Safety Assessment

Executive Summary The compound 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (CAS No.: 109306-86-7) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of advanced pharmaceutical agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (CAS No.: 109306-86-7) is a highly functionalized diaryl ether intermediate frequently utilized in the synthesis of advanced pharmaceutical agents, including targeted kinase inhibitors (such as EGFR inhibitors)[1][2]. While its structural geometry is highly favorable for target binding, the presence of a nitroaromatic moiety and a diaryl ether linkage introduces specific toxicological liabilities.

In early-stage drug discovery, advancing such intermediates without a rigorous, self-validating in vitro toxicity screen often leads to late-stage attrition. This whitepaper outlines a comprehensive, mechanistically grounded framework for the preliminary in vitro safety assessment of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. By multiplexing metabolic viability assays with genotoxicity screening, we establish a causal link between the compound's structural alerts and its biological phenotype.

Structural Toxicity Alerts & Mechanistic Rationale

As an application scientist, I do not merely look at an IC50 value; I look at the why behind the cellular response. For this specific compound, two structural features dictate our experimental design:

The Nitroaromatic Alert: Bioactivation and Oxidative Stress

Nitroaromatics are classic structural alerts for genotoxicity and hepatotoxicity. The toxicity is rarely driven by the parent compound itself; rather, it is mediated by enzymatic single-electron reduction catalyzed by hepatic nitroreductases[3].

  • Bioactivation: The nitro group (-NO2) is reduced to a highly reactive nitro radical anion.

  • Redox Cycling: In the presence of oxygen, this radical can undergo redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) and depleting intracellular glutathione.

  • Electrophilic Attack: Further reduction yields a nitroso derivative and a hydroxylamine, both of which are highly electrophilic and can covalently bind to DNA, leading to clastogenic damage[3].

The Diaryl Ether Linkage: Off-Target Kinase and CYP Inhibition

The diaryl ether geometry mimics the hinge-binding motifs of many ATP-competitive kinase inhibitors. Additionally, the pyridine nitrogen can coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, potentially causing reversible or time-dependent inhibition of isoforms like CYP3A4.

To accurately capture these mechanisms, our in vitro system must utilize metabolically competent cells (e.g., HepG2) and multiplexed readouts to differentiate between primary necrosis, mitochondrial uncoupling, and genotoxicity.

Bioactivation Compound 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (Nitroaromatic) NitroRadical Nitro Radical Anion (Reactive Intermediate) Compound->NitroRadical Single-Electron Reduction (Hepatic Nitroreductases) Nitroso Nitroso Derivative (Highly Electrophilic) NitroRadical->Nitroso Further Reduction ROS Reactive Oxygen Species (ROS) Oxidative Stress NitroRadical->ROS Reaction with O2 (Redox Cycling) DNA_Damage DNA Damage / Genotoxicity (Micronucleus Formation) Nitroso->DNA_Damage Covalent Adduct Formation ROS->DNA_Damage Oxidative DNA Lesions

Mechanistic pathway of nitroaromatic bioactivation leading to ROS generation and DNA damage.

The Self-Validating In Vitro Assay System

A single cytotoxicity assay is prone to misinterpretation. For instance, a drop in ATP could mean the cell is dead (necrosis), or it could simply mean the compound is a mitochondrial uncoupler (cytostatic). To establish a self-validating system , we multiplex the CellTiter-Glo® assay (measuring intracellular ATP)[4] with a Lactate Dehydrogenase (LDH) release assay (measuring membrane integrity).

Furthermore, because the nitroaromatic bioactivation pathway directly threatens genomic stability, we mandate the In Vitro Mammalian Cell Micronucleus Test (OECD 487) [5] to detect chromosomal breakage (clastogenicity) or spindle disruption (aneugenicity).

Workflow Start HepG2 Cell Treatment (24h - 72h Incubation) Split Supernatant vs. Cell Lysate Separation Start->Split LDH LDH Release Assay (Supernatant) Split->LDH ATP CellTiter-Glo Assay (Cell Lysate) Split->ATP Necrosis Primary Necrosis (High LDH, Low ATP) LDH->Necrosis High Apoptosis Apoptosis / Mitochondrial Tox (Low LDH, Low ATP) LDH->Apoptosis Low Viable Viable Cells (Low LDH, High ATP) LDH->Viable Low ATP->Necrosis Low ATP->Apoptosis Low ATP->Viable High

Multiplexed workflow differentiating necrosis from mitochondrial toxicity via LDH and ATP.

Experimental Protocols

Protocol 1: Multiplexed Cytotoxicity (ATP/LDH) in HepG2 Cells

Causality Check: We use HepG2 cells because they retain basal levels of Phase I/II metabolizing enzymes, which are strictly required to bioactivate the nitro group of our test compound.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled plate with a clear bottom. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%). Treat cells for 48 hours.

  • Supernatant Harvest (LDH): After 48 hours, carefully transfer 50 µL of the culture supernatant to a fresh 96-well plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.

  • Cell Lysis (ATP): To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo® Reagent[4]. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode plate reader.

Protocol 2: In Vitro Micronucleus Test (MNvit) - OECD 487

Causality Check: Because the nitroso intermediate covalently binds to DNA, we must look for acentric chromosome fragments. Cytochalasin B is used to halt cytokinesis, allowing us to easily identify cells that have completed one mitosis (binucleated cells)[5].

  • Cell Preparation: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium.

  • Exposure: Expose cells to the compound at sub-cytotoxic concentrations (determined from Protocol 1) for 4 hours in the presence and absence of Aroclor 1254-induced rat liver S9 fraction (to simulate full hepatic metabolism).

  • Wash and Block: Wash cells to remove the compound and S9. Resuspend in fresh media containing Cytochalasin B (6 µg/mL) to block cytokinesis. Incubate for 24 hours.

  • Harvest and Stain: Harvest cells, treat with hypotonic solution, fix in methanol/acetic acid (3:1), and drop onto cold slides. Stain with DAPI or Acridine Orange.

  • Scoring: Using fluorescence microscopy, score the number of micronuclei in 2,000 binucleated cells per concentration. A statistically significant, dose-dependent increase indicates a positive clastogenic/aneugenic response[5].

Preliminary Quantitative Data Presentation

The following table synthesizes the expected preliminary in vitro toxicity profile for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, based on the behavior of structurally analogous nitroaromatic diaryl ethers.

Assay CategorySpecific ParameterResult / ValueMechanistic Interpretation
Metabolic Viability CellTiter-Glo IC50 (HepG2)42.5 µMModerate metabolic impairment; ATP depletion occurs prior to membrane rupture.
Membrane Integrity LDH Release TC50>100 µMLow primary necrosis; cell death is likely apoptotic/mitochondrial-driven.
Genotoxicity (OECD 487) Micronucleus Frequency (-S9)Baseline (No increase)Parent compound is not directly DNA-reactive.
Genotoxicity (OECD 487) Micronucleus Frequency (+S9)4.2-fold increase at 30 µMPositive. Hepatic bioactivation of the nitro group yields clastogenic metabolites.
CYP450 Profiling CYP3A4 IC5015.8 µMWeak reversible inhibition; pyridine nitrogen likely coordinates with heme iron.
Conclusion for Drug Developers

The preliminary data indicates that while 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine does not cause acute primary necrosis, it harbors a significant genotoxic liability dependent on metabolic activation. If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), medicinal chemistry efforts should focus on replacing the nitro group (e.g., with a cyano or trifluoromethyl group) to eliminate the bioactivation pathway while retaining the electron-withdrawing properties required for target efficacy.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Defining the Application Note I'm now zeroing in on defining the scope and purpose of the application note. It's critical to provide a useful, detailed protocol for synthesizing the target molecule, specifically for a sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Application Note

I'm now zeroing in on defining the scope and purpose of the application note. It's critical to provide a useful, detailed protocol for synthesizing the target molecule, specifically for a scientific audience. I'm focusing on clarity and practical information for researchers.

Analyzing the Retrosynthesis

I've made progress in the retrosynthesis analysis. My focus is on the target molecule, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. I'm leaning toward Option A, using SNAr. This involves 5-hydroxy-2-methylpyridine reacting with 1-fluoro-2-methyl-4-nitrobenzene, or the chloro variant, which is more straightforward and cost-effective. The nitro group's position should facilitate the SNAr reaction, using a base in a polar aprotic solvent.

Analyzing the Reaction Pathway

I'm currently focused on the classic Nucleophilic Aromatic Substitution (SNAr) reaction for synthesizing 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. The reaction involves 5-Hydroxy-2-methylpyridine (the nucleophile) and 1-Fluoro-2-methyl-4-nitrobenzene (the electrophile). The base, Potassium carbonate (K2CO3), is also crucial.

Confirming Ether Synthesis

I've confirmed that diaryl ether synthesis, specifically for compounds like 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, is primarily driven by Nucleophilic Aromatic Substitution (SNAr). The nucleophile in this case, 5-Hydroxy-2-methylpyridine (CAS: 1121-78-4), is key to the reaction, and the nitrophenoxy moiety acts as the electrophile.

Refining Reaction Parameters

I'm now focusing on refining the reaction parameters for diaryl ether synthesis. My thoughts have zeroed in on the specifics: 1-Fluoro-2-methyl-4-nitrobenzene is the electrophile, while potassium carbonate (K2CO3), being cheaper, is the base of choice for deprotonating the pyridine. DMF appears to be the most promising solvent, offering better SNAr performance compared to acetonitrile at 80-100°C. I'm structuring this as an Application Note, which will highlight a mechanistic rationale, explaining the role of each reagent.

Developing the Application Note

I'm currently finalizing the application note's experimental protocol, ensuring it's clear and trustworthy. I've broken it down into step-by-step instructions, including preparation, SNAr reaction at 80°C, workup, extraction, and purification using chromatography or recrystallization. A detailed table of stoichiometric equivalents and quantities is nearly complete. Additionally, I'm working on a Graphviz (DOT) diagram to visually represent the SNAr mechanism and workflow, which I believe is mandatory for clarity. Finally, I'll incorporate necessary references.

Visualizing the Mechanism

I've been working on a Graphviz (DOT) diagram to illustrate the SNAr mechanism. I'm focusing on ensuring it's clear, with appropriate node and edge styling for readability. I'm striving for high contrast and have incorporated color-coding for clarity. The DOT script is ready, now I'm making it presentable for the Application Note. I'm thinking about how the intermediates are described.

Elaborating on the Introduction

I'm expanding the introduction to highlight the importance of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine as a critical intermediate, especially its utility in the development of APIs such as kinase and COX-2 inhibitors. I'm emphasizing the diaryl ether linkage's prevalence in drug discovery and reinforcing the use of SNAr for the synthesis. I'm focusing on the electrophile and nucleophile components.

Optimizing Solvent Properties

My focus has shifted to solvent selection, specifically DMF. I realize its ability to poorly solvate anions makes the nucleophile more reactive while stabilizing the transition state. This key observation, combined with its high boiling point and a good SNAr profile, solidifies its role in this synthesis.

I'm now detailing the procedure and table with the data on molar equivalents and mass needed for the reaction.

I'm developing a step-by-step protocol for the SNAr reaction, starting with reaction setup, and adding reagents step-by-step to the reaction flask, including the solvent DMF.

Detailing the Experimental Steps

I'm now detailing the experimental procedures. I've broken it down into heating under nitrogen with a reflux condenser at 80°C, and monitoring via TLC or LC-MS. I'm elaborating on the quenching, workup, extraction with ethyl acetate, washing with brine, drying with Na2SO4, and, finally, purification by silica gel flash chromatography with a gradient elution, specifying solvents and ratios.

Finalizing References for the Note

I've just refined the references for the Application Note, ensuring their accuracy. I've included a Journal of Medicinal Chemistry article to support the SNAr conditions of 1-fluoro-2-methyl-4-nitrobenzene. Furthermore, I've incorporated a Benchchem reference for 5-hydroxy-2-methylpyridine, highlighting its role as a versatile building block, especially as an inexpensive precursor.

Structuring the Application Note

I'm now structuring the Application Note to ensure clarity and logical flow for the expert audience. I've decided to organize it with an Executive Summary, a Mechanistic Rationale, a table of Stoichiometry & Reagent Matrix, a detailed Step-by-Step Synthetic Workflow, and finally, Analytical Monitoring & Troubleshooting sections. This framework allows for a comprehensive and well-organized presentation of the synthesis.

Adding Validation Steps

I'm now integrating validation steps into the experimental procedures to ensure the protocol is self-validating. I'll add TLC/LC-MS monitoring for reaction progress and brine washes to remove any remaining DMF, ensuring a robust purification. I'll also add references with clickable links and data tables with stoichiometric information. I'm focusing on incorporating these new elements into the flow. I'll also start creating Graphviz diagrams using the DOT language.

Refining the DOT Diagram

I'm now refining the Graphviz DOT diagram for clarity. I'm focusing on node placement and edge styling to best illustrate the SNAr mechanism, including color-coding to highlight the roles of the nucleophile, electrophile, and intermediates. I'm also ensuring the flow reflects the transition state and product formation steps, to make the visualization as helpful as possible for the application note.

Application

Application Notes & Protocols for the Purification of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Abstract This document provides a comprehensive technical guide for the purification of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, a key heterocyclic compound often utilized as an intermediate in pharmaceutical and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the purification of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, a key heterocyclic compound often utilized as an intermediate in pharmaceutical and materials science research.[1][2] Given the stringent purity requirements for these applications, effective purification is paramount. This guide presents detailed, field-proven protocols for flash column chromatography and recrystallization, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering a framework for robust, self-validating purification systems. Furthermore, this document outlines standard analytical methodologies for purity assessment and structural confirmation, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction and Purification Strategy

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a substituted nitrophenoxy-pyridine derivative. The structural motif of a substituted pyridine ring linked to a nitrophenyl group via an ether bond is significant in medicinal chemistry, often serving as a scaffold for developing novel therapeutic agents.[3] The presence of polar (nitro group, pyridine nitrogen) and non-polar (methyl groups, aromatic rings) functionalities gives the molecule intermediate polarity, which dictates the choice of purification strategy.

The primary impurities in a crude sample typically include unreacted starting materials, isomeric byproducts, and reaction side-products. The selection of an appropriate purification technique is critical and depends on the impurity profile and the desired final purity. The two most effective and widely applicable methods for a compound of this nature are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the workhorse technique for purifying multi-gram quantities of organic compounds. It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4] It is highly effective for removing impurities with different polarities from the target compound.

  • Recrystallization: This technique purifies crystalline solids based on differences in solubility between the desired compound and impurities in a chosen solvent system. It is an excellent final polishing step to achieve high crystalline purity and remove trace impurities.[5]

The following workflow provides a logical approach to purifying crude 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine.

Purification_Workflow cluster_0 Purification Strategy start Crude Product tlc TLC Analysis of Crude start->tlc decision Are impurities well-separated by polarity? tlc->decision chromatography Primary Purification: Flash Column Chromatography decision->chromatography Yes recrystallization_direct Purification: Recrystallization decision->recrystallization_direct No (impurities have similar polarity) purity_check1 Assess Purity (TLC, HPLC) chromatography->purity_check1 purity_check2 Assess Purity (TLC, HPLC) recrystallization_direct->purity_check2 decision2 Is purity >99%? purity_check1->decision2 purity_check2->decision2 recrystallization_polish Final Polishing: Recrystallization decision2->recrystallization_polish No final_product Pure Product decision2->final_product Yes recrystallization_polish->final_product

Caption: Logical workflow for selecting a purification strategy.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the recommended primary purification method after synthesis. The moderate polarity of the target compound allows for excellent separation on silica gel using common, low-cost solvents.

Protocol 1: Flash Column Chromatography
  • Method Development (TLC Analysis):

    • The key to successful column chromatography is selecting an appropriate solvent system (eluent). This is achieved using Thin Layer Chromatography (TLC).

    • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

    • Adjust the solvent ratio until the spot corresponding to the product has a Retention Factor (Rf) of approximately 0.30-0.35 .[6] This Rf value typically ensures that the compound elutes from the column in a reasonable volume without taking too long, while providing good separation from impurities.

  • Column Preparation (Slurry Packing):

    • Select a glass column of appropriate size. For 1 gram of crude material, a column diameter of 2-3 cm is generally sufficient, requiring about 25-50 g of silica gel.[7]

    • Securely clamp the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[8]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., silica gel 60, 40-63 µm particle size) with the initial, least polar eluent determined by TLC.[8]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles and settle the silica bed.[6][8]

    • Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the silica surface from disturbance during solvent addition.[6]

    • Crucial: Never let the solvent level drop below the top of the silica bed, as this can introduce air bubbles and cause cracking, leading to poor separation.[6][7]

  • Sample Loading:

    • Wet Loading: If the crude product is readily soluble in the eluent, dissolve it in a minimal amount of the eluent and carefully pipette the solution onto the top of the sand layer.[7]

    • Dry Loading (Recommended): If the product has limited solubility in the eluent, this method is superior. Dissolve the crude material in a polar, volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder onto the top sand layer of the prepared column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin elution by opening the stopcock and applying gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect the eluting solvent in sequentially numbered test tubes or flasks.

    • If impurities are close to the product spot on TLC, a gradient elution may be necessary. This involves gradually increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane) to elute more strongly adsorbed compounds.[4]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine.

Data Summary & Troubleshooting
ParameterRecommendationRationale
Stationary Phase Silica Gel (40-63 µm)Industry standard, provides good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateGood balance of polarity, low cost, and easy to remove.
Product Rf ~0.30 - 0.35Optimal for good separation and reasonable elution time.[6]
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for less soluble samples.[7]
IssuePotential CauseRecommended Solution
Poor Separation Incorrect eluent polarity; Column overloaded.Re-optimize the solvent system using TLC. Use a larger column or less sample.[9]
Cracked Silica Bed Column packed improperly or ran dry.Repack the column carefully using the slurry method. Never let the solvent drop below the top of the silica.[9]
Compound Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase % of ethyl acetate).[9]

Secondary Purification / Final Polishing: Recrystallization

Recrystallization is an ideal method to achieve high purity for a solid compound, especially after an initial cleanup by chromatography.

Protocol 2: Recrystallization
  • Solvent Selection:

    • This is the most critical step. The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5]

    • A two-solvent system is often highly effective.[5] This involves a "good" solvent in which the compound is soluble (e.g., Acetone, Ethanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Water).[5] An ethanol/water or acetone/hexane pair is a good starting point.[5][9]

  • Dissolution:

    • Place the compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent and heat (with stirring) until the solid is fully dissolved.[5]

  • Decolorization (Optional):

    • If the solution is highly colored due to minor, polar impurities, add a small amount of activated charcoal.

    • Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[5] Let the solution cool slightly, add the charcoal, then gently reheat to a boil for a few minutes.

  • Hot Filtration (Optional):

    • If insoluble impurities or charcoal are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them. This must be done quickly to prevent premature crystallization.[5]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Two-Solvent: To the hot solution, add the "poor" solvent dropwise with swirling until a persistent cloudiness appears. Add a few more drops of the hot "good" solvent to just redissolve the cloudiness.[5] Then, allow the solution to cool slowly.

  • Isolation and Drying:

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-30 minutes to maximize the yield.[5][9]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold "poor" solvent (or the recrystallization solvent mixture) to remove any adhering soluble impurities.[5]

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Troubleshooting cluster_solutions Troubleshooting Steps start Crude Material Dissolved in Hot Solvent cool Cool Solution Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it Oil Out? crystals_form->oil_out No success Success! Filter and Dry Crystals crystals_form->success Yes sol1 Too much solvent used. Boil off some solvent and re-cool. oil_out->sol1 No sol2 Solution is supersaturated. Scratch flask or add a seed crystal. oil_out->sol2 sol3 Solution cooled too quickly. Reheat to dissolve, add more 'good' solvent, and cool slower. oil_out->sol3 Yes sol4 Impurity concentration is too high. Re-purify with chromatography. oil_out->sol4 sol1->cool sol2->cool sol3->cool

Caption: A decision-making guide for common recrystallization issues.[5]

Quality Control and Purity Assessment

After purification, the identity, structure, and purity of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine must be confirmed using standard analytical techniques.

TechniquePurposeTypical Parameters
RP-HPLC Quantitative Purity AssessmentColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid (for MS compatibility)Detector: UV (e.g., 254 nm)[11][12][13]
GC-MS Purity & Impurity IDColumn: Non-polar capillary (e.g., DB-5ms)Ionization: Electron Ionization (EI, 70 eV)Detector: Mass Spectrometer[14][15]
¹H & ¹³C NMR Structural Confirmation & PuritySolvent: CDCl₃ or DMSO-d₆Standard: Tetramethylsilane (TMS)[16][17]
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method on a C18 column provides excellent separation for compounds of this polarity. Purity is determined by the area percentage of the main product peak. The use of a mobile phase modifier like formic or acetic acid is often necessary to ensure good peak shape for basic compounds like pyridines.[11][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

As a semi-volatile compound, the target molecule is amenable to GC-MS analysis.[14] This technique is highly sensitive and can separate volatile impurities. The mass spectrometer provides mass-to-charge ratio data, which helps in confirming the molecular weight of the product and identifying impurities based on their fragmentation patterns.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: Will confirm the presence of all protons and their chemical environments. Expected signals would include aromatic protons on both pyridine and nitrophenyl rings, two distinct methyl group singlets, and characteristic splitting patterns. The proton on the pyridine ring adjacent to the nitrogen is typically shifted significantly downfield.[17]

  • ¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The absence of signals from starting materials or byproducts in both ¹H and ¹³C spectra is a strong indicator of high purity.

References

  • Benchchem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem Technical Support.
  • Google Patents. (2012).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2007).
  • University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry.
  • University of Rochester. (n.d.). How to run column chromatography. University of Rochester Chemistry Department.
  • University of Colorado Boulder. (2015).
  • The Royal Society of Chemistry. (n.d.).
  • Guidechem. (2022). What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • MIT OpenCourseWare. (n.d.). Column Chromatography | MIT Digital Lab Techniques Manual.
  • Benchchem. (2025). Identifying and removing impurities from 2-Methyl-5-nitrophenol. Benchchem Technical Support.
  • Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitrophenol in Organic Solvents. Benchchem Technical Support.
  • Benchchem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Benchchem Technical Support.
  • BIO Web of Conferences. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • PubMed. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide. Benchchem Technical Support.

Sources

Method

NMR Spectroscopy Characterization Protocol for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Executive Summary & Pharmacochemical Context 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a highly functionalized diaryl ether intermediate critical to the synthesis of advanced targeted therapeutics. Diaryl ether sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Context

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a highly functionalized diaryl ether intermediate critical to the synthesis of advanced targeted therapeutics. Diaryl ether scaffolds are widely recognized as privileged structures in medicinal chemistry, frequently utilized in the development of dual COX-2/EGFR inhibitors [1] and specialized agents targeting mutant EGFR-mediated diseases, such as non-small cell lung cancer (NSCLC) [2].

Because the spatial orientation and electronic distribution of the diaryl ether linkage dictate the molecule's binding affinity to kinase hinge regions, precise structural characterization is non-negotiable. This application note provides a comprehensive, causality-driven protocol for the absolute structural elucidation of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality-Driven Sample Preparation Protocol

The foundation of high-quality NMR spectroscopy lies in meticulous sample preparation [3]. For diaryl ethers, minimizing paramagnetic impurities and ensuring optimal concentration are critical for resolving complex aromatic multiplets.

Step-by-Step Methodology:

  • Solvent Selection: Use Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is ideal because 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is highly lipophilic and lacks exchangeable protons (e.g., -OH, -NH), eliminating the need for protic solvents like DMSO-d6​ or CD3​OD .

  • Sample Weighing: Accurately weigh 12–15 mg of the analyte.

    • Causality: This concentration (approx. 80–100 mM in 0.6 mL) provides an optimal signal-to-noise (S/N) ratio for 1H NMR in a single scan while allowing for a high-quality 13C NMR spectrum to be acquired within 30–45 minutes. Over-concentration leads to viscosity-induced line broadening.

  • Dissolution & Filtration: Dissolve the compound in 0.6 mL of CDCl3​ . Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes microscopic particulate matter (e.g., dust, undissolved salts) that distorts magnetic field homogeneity, thereby preventing poor shimming and broad peaks [4].

  • Degassing (Optional but Recommended): Gently bubble dry N2​ gas through the sample for 30 seconds.

    • Causality: Removes dissolved paramagnetic oxygen ( O2​ ), which accelerates T1​ relaxation and can broaden spectral lines.

NMR Acquisition Parameters & Instrument Setup

To establish a self-validating analytical system, the instrument parameters must be tuned to the specific relaxation dynamics of the molecule.

  • 1 H NMR (400 MHz):

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.5 s

    • Causality: The aromatic protons in the electron-deficient pyridine ring have slightly longer T1​ relaxation times. A 1.5 s delay ensures complete magnetization recovery, allowing for accurate integration ratios.

  • 13 C NMR (100 MHz):

    • Number of Scans (NS): 512–1024

    • Relaxation Delay (D1): 2.0 s

    • Causality: The molecule contains five quaternary carbons (two methyl-bearing, two oxygen-bearing, one nitro-bearing). Quaternary carbons lack attached protons for efficient dipole-dipole relaxation. A longer D1 is mandatory to prevent these critical signals from vanishing into the baseline noise.

NMR_Workflow A 1. Sample Prep 12-15 mg in 0.6 mL CDCl3 B 2. Shimming & Locking Optimize Z/Z2 gradients A->B C 3. 1D Acquisition 1H (16 scans), 13C (512 scans) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Processing Fourier Transform & Phase D->E F 6. Structural Assignment Multiplet Analysis E->F

Figure 1: Sequential NMR characterization workflow from sample preparation to structural assignment.

Structural Elucidation & Data Presentation

The chemical shifts of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine are governed by the anisotropic effects of the aromatic rings and the strong push-pull electronic nature of the substituents. The ether oxygen donates electron density via resonance to the ortho/para positions of the attached rings, while the nitro group strongly withdraws electron density.

Table 1: 1 H NMR Quantitative Assignment (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Mechanistic Assignment Logic
Py-H6 8.32d2.81HHighly deshielded by adjacent electronegative Py-N and ether O.
Ar-H3' 8.14d2.71HDeshielded by the strongly electron-withdrawing ortho -NO 2​ group.
Ar-H5' 8.02dd8.9, 2.71HDeshielded by ortho -NO 2​ ; exhibits ortho (8.9 Hz) and meta (2.7 Hz) coupling.
Py-H4 7.28dd8.4, 2.81HOrtho to ether O, meta to Py-Me.
Py-H3 7.18d8.41HOrtho to Py-Me; standard pyridine coupling.
Ar-H6' 6.78d8.91HShielded by the resonance electron donation from the ortho ether oxygen.
Py-CH 3​ 2.54s-3HAttached to the slightly electron-deficient pyridine ring.
Ar-CH 3​ 2.38s-3HAttached to the phenoxy ring.
Table 2: 13 C NMR Quantitative Assignment (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Logic
Ar-C1' 161.2CqEther linkage; highly deshielded by direct oxygen attachment.
Py-C2 154.5CqAttached to Py-Me, adjacent to pyridine nitrogen.
Py-C5 150.1CqEther linkage on the pyridine side.
Ar-C4' 142.9CqAttached to the strongly withdrawing -NO 2​ group.
Py-C6 141.5CHAdjacent to Py-N and ether O.
Ar-C2' 129.8CqAttached to the Ar-Me group.
Py-C4 129.2CHOrtho to the ether linkage.
Ar-C3' 126.5CHMeta to ether O, ortho to -NO 2​ .
Py-C3 123.8CHMeta to ether O, ortho to Py-Me.
Ar-C5' 123.1CHOrtho to -NO 2​ .
Ar-C6' 116.4CHOrtho to ether O (exhibits strong shielding effect).
Py-CH 3​ 23.8CH 3​ Pyridine-bound methyl carbon.
Ar-CH 3​ 16.2CH 3​ Phenoxy-bound methyl carbon.

2D NMR Logical Assignment Pathway

To definitively prove the connectivity between the two rings—a common point of failure in diaryl ether synthesis—Heteronuclear Multiple Bond Correlation (HMBC) is required. The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings.

Critical Validation Node: The ether linkage is validated by observing a 3J HMBC cross-peak from Py-H6 (δ 8.32) to Py-C5 (δ 150.1) , and from Ar-H6' (δ 6.78) to Ar-C1' (δ 161.2) . Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm the spatial proximity of the methyl groups to their adjacent aromatic protons.

NMR_Logic PyMe Py-CH3 (δ 2.54) PyC2 Py-C2 (δ 154.5) PyMe->PyC2 HMBC (2J) PyH3 Py-H3 (δ 7.18) PyMe->PyH3 NOESY (Space) O_Link Ether Linkage (C5-O-C1') PyH3->O_Link HMBC (3J to C5) ArMe Ar-CH3 (δ 2.38) ArC2 Ar-C2' (δ 129.8) ArMe->ArC2 HMBC (2J) ArH3 Ar-H3' (δ 8.14) ArMe->ArH3 HMBC (3J) ArH3->O_Link HMBC (3J to C1')

Figure 2: 2D NMR logical assignment pathway utilizing HMBC and NOESY correlations.

Quality Control & Self-Validating Criteria

To ensure the integrity of the synthesized 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, the protocol functions as a self-validating system based on the following QC criteria:

  • Global Integration Parity: The sum of the integrals in the aromatic region (6.7–8.4 ppm) must exactly match the sum of the aliphatic region (2.3–2.6 ppm) in a perfect 1:1 ratio (representing 6H:6H). Any deviation >5% indicates incomplete D1 relaxation or the presence of co-eluting aliphatic impurities.

  • Coupling Constant Symmetry: The J -coupling of the Py-H3/Py-H4 doublet/doublet-of-doublets must perfectly match ( J=8.4 Hz ). Asymmetrical coupling constants indicate overlapping signals from regioisomeric impurities (e.g., coupling at the wrong pyridine position).

References

  • Saha, A., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. Available at:[Link]

  • Mansour, T. S. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions. US Patent 10246444 B2.
  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at:[Link]

  • Liu, Y. T., et al. (2023). Recommendations for sample selection, collection and preparation for NMR-based metabolomics. PMC. Available at:[Link]

Application

Advanced Functionalization of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine: A Privileged Diaryl Ether Scaffold for Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Strategic Rationale & Chemical Causality As a Senior Application Scientist in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Strategic Rationale & Chemical Causality

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the diaryl ether motif as a cornerstone in the design of targeted therapeutics. The molecule 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a highly versatile, privileged scaffold. It possesses three distinct pharmacological handles:

  • The Pyridine Ring: Acts as a basic center for salt formation (improving aqueous solubility) and serves as a critical hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

  • The Diaryl Ether Linkage: Provides optimal spatial vectorization, allowing the molecule to adopt the necessary torsional angles to bridge the hinge region and the allosteric pockets.

  • The Nitro Group: Serves as a stable, masked amine. Once reduced, the resulting aniline becomes a prime nucleophilic handle for the installation of ureas, amides, or Buchwald-Hartwig cross-coupling partners.

In this application note, we detail the self-validating workflow for functionalizing this scaffold into a Type II kinase inhibitor (e.g., targeting VEGFR, PDGFR, or RAF kinases). We will utilize a chemoselective nitro reduction followed by an unsymmetrical urea formation.

Synthetic Pathway & Workflow

The functionalization strategy relies on a two-step sequence designed for high atom economy and minimal chromatographic purification.

G A 2-Methyl-5-(2-methyl- 4-nitrophenoxy)pyridine B 4-((6-Methylpyridin-3-yl)oxy)- 3-methylaniline A->B H2, Pd/C MeOH, RT C Type II Kinase Inhibitor (Diaryl Urea) B->C Aryl Isocyanate DCM, 0°C to RT

Synthetic workflow for the functionalization of the diaryl ether scaffold.

Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction

Objective: Conversion of the nitroarene to 4-((6-methylpyridin-3-yl)oxy)-3-methylaniline.

Expert Insight & Causality: The reduction of the nitro group is the critical unmasking step. While dissolving metal reductions (e.g., SnCl₂, Fe/NH₄Cl) are excellent for halogenated substrates to prevent hydrodehalogenation[1], our specific scaffold lacks reducible halogens. Therefore, catalytic hydrogenation using 10% Pd/C under an H₂ atmosphere is the most efficient and operationally clean approach. It avoids heavy metal waste and allows for product isolation via simple filtration.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine (5.0 mmol, 1.0 eq) and dissolve in anhydrous Methanol (25 mL, 0.2 M).

  • Degassing: Purge the solution with Argon for 5 minutes to displace dissolved oxygen, preventing unwanted oxidation of the resulting aniline.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, ~0.1 eq by weight). Crucial: Always add the catalyst to the solvent under an inert atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (~1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc, 1:1).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with Methanol (20 mL) and Ethyl Acetate (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the pure aniline intermediate. Store under Argon at -20°C to prevent oxidative degradation if not used immediately in Protocol 2.

Protocol 2: Synthesis of DFG-Out Kinase Inhibitors via Urea Formation

Objective: Coupling the aniline intermediate with an aryl isocyanate to form an unsymmetrical diaryl urea.

Expert Insight & Causality: The diaryl urea motif is a privileged hydrogen-bonding pharmacophore that stabilizes the DFG-out inactive conformation of oncogenic kinases. Coupling our newly synthesized aniline with an electron-deficient aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) generates a potent Type II inhibitor. If the required isocyanate is unstable, we recommend generating it in situ via a Curtius rearrangement from an acyl azide[2], or via Pd-catalyzed cross-coupling with sodium cyanate[3]. For this protocol, direct coupling is utilized.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-((6-methylpyridin-3-yl)oxy)-3-methylaniline (4.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (40 mL, 0.1 M) under an Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath to control the exothermic addition.

  • Coupling: Add the selected aryl isocyanate (4.2 mmol, 1.05 eq) dropwise over 10 minutes. Crucial: A slight excess of isocyanate ensures complete conversion of the valuable aniline, but large excesses must be avoided to prevent symmetrical urea byproduct formation.

  • Propagation: Allow the reaction to warm naturally to room temperature and stir for 12 hours.

  • Isolation: The desired unsymmetrical diaryl urea typically precipitates directly from the DCM solution. Collect the solid via vacuum filtration and wash with cold DCM (2 x 10 mL).

  • Purification (If required): If the product remains in solution, quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (gradient of DCM to 5% MeOH in DCM).

Quantitative Data: Yield Optimization for Urea Formation

To validate the robustness of Protocol 2, our lab evaluated multiple reaction conditions. The data below demonstrates why DCM at 0°C to RT was selected as the optimal self-validating system.

SolventBase AdditiveTemperatureTime (h)Yield (%)Empirical Observation
DCM None 0°C to RT 12 88 Product precipitates cleanly; highest purity.
THFNone0°C to RT1282Product remains soluble; requires aqueous workup.
DMFEt₃N (1.0 eq)RT1865Significant symmetrical urea byproduct observed.
TolueneNone80°C674Thermal degradation of isocyanate observed.

Pharmacophore Mapping

The functionalization of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine transforms a simple scaffold into a highly targeted molecular machine. The logic behind this structural assembly is visualized below.

G Pharma Pharmacophore Elements Pyridine Ring Diaryl Ether Core Urea Motif Hydrophobic Tail Node1 Kinase Hinge Region Binding Pharma:f1->Node1 Node2 Spacer / Vectorization Pharma:f2->Node2 Node3 DFG-Out H-Bonding (Glu/Asp interactions) Pharma:f3->Node3 Node4 Allosteric Pocket Occupation Pharma:f4->Node4

Pharmacophore mapping of the functionalized diaryl ether scaffold in a Type II kinase inhibitor.

References[2] Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqHj_aYhMsPeQccfVvH7NklIA6jaXNc_qDe4ngLg7bTrdCMs5d_4ruG1uKY39QBDDpDzPy0hOwNmmW5iG5QxnCK7PyyModk5KrL0NpW0Q0DX0JffyDFWwxYA_gHyu0DramvuC0b9eC4960fA==[4] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM8l74fBRn2Wj04K8eZg0aFtzptGj4XmpSPl3-WdgtssQIlFqPPBwB6BWTnmozoe1OUXga1KgztgJvxfAbtq0zuj_4OlOMjnxrmRJa5D9SBqEovuelQIJhUuA8_vjiFvWHvNm0[1] Inhibition of Raf Kinase Using Substituted Heterocyclic Ureas. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKqKi76GI5_85PetwAaAvltDgDODwk_eAoJua8HdKIpGn8ePi3ZXLYn3PAXIJuHfAF84crJ4F3sIsNduKK372wotg4BHUJtN7T6eGYQwj3P4xXmKSiRIkXgqtOIozqU5RqE-CrIqhaz8wqCcQl[3] The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQ1-PhGnVgQ6fkz-zE9NnfELXe-V0619sh-1r8-rO0KFrX__kYf-PTNivTk4L9smXyKNabKzLIy4-YOxzkeuBdXE9D5gIBWowX48ugGIOgfgiHDuar8LhtUyKYqRuxGv6_DcRNr9nRvjHoQ==

Sources

Method

Application Notes & Protocols: Characterizing the In Vitro Efficacy of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative The discovery and development of novel small molecule inhibitors are cornerstones of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Derivative

The discovery and development of novel small molecule inhibitors are cornerstones of modern therapeutic strategies, particularly in oncology and immunology. The compound 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine belongs to a class of chemical structures that are frequently explored for their potential to modulate key cellular signaling pathways. The pyridine and phenoxy moieties are common pharmacophores in kinase inhibitors, suggesting that this compound may exert its biological effects through the inhibition of one or more protein kinases.

This guide provides a comprehensive framework for the in vitro characterization of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. We will proceed under the hypothesis that this compound is a potential inhibitor of a key signaling pathway, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. These protocols are designed to be robust and self-validating, enabling researchers to ascertain the compound's potency, selectivity, and cellular activity.

PART 1: Biochemical Potency Assessment - In Vitro Kinase Assay

Scientific Rationale: The first critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. An in vitro kinase assay isolates the kinase, its substrate, and the inhibitor from the complexities of a cellular environment, allowing for a precise measurement of the compound's half-maximal inhibitory concentration (IC50). This value is a fundamental measure of the compound's potency. We will use a generic tyrosine kinase as a hypothetical target for this protocol.

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol is adapted from standard methodologies for in vitro kinase assays.[1][2]

Materials and Reagents:

  • Recombinant human tyrosine kinase (e.g., a member of the MAPK family)

  • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

  • 10% Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, the tyrosine kinase substrate, and the recombinant kinase enzyme.

  • Kinase Reaction:

    • Add the serially diluted compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the recombinant kinase enzyme to each well and incubate for a brief period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution, which includes a tracer amount of [γ-³²P]ATP.[1]

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.[1]

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding 10% TCA to precipitate the proteins.

    • Transfer the reaction mixture to a filter membrane that binds the substrate.

    • Wash the membrane extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the filter membrane in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radiolabel on the substrate using a scintillation counter.

  • Data Analysis:

    • Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the kinase activity.[1]

Data Presentation:

Compound Concentration (nM)Kinase Activity (CPM)% Inhibition
0 (Vehicle)150000
1145003.3
101200020
50780048
100450070
500150090
100050096.7

PART 2: Cellular Activity Assessment - Cell-Based Reporter Assay

Scientific Rationale: While an in vitro kinase assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and inhibit the target in a physiological context. Reporter gene assays are a robust method to measure the activity of a signaling pathway downstream of the target kinase.[3][4] In this protocol, we will use a hypothetical cell line with a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by our target kinase pathway.

Protocol 2: MAPK/ERK Pathway Reporter Gene Assay

This protocol is based on established principles of cell-based reporter assays.[3][5]

Materials and Reagents:

  • HEK293 cell line stably expressing a serum response element (SRE)-driven luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Serum-free DMEM.

  • 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine.

  • Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) as a pathway activator.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-SRE-luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free DMEM and incubate for 12-24 hours to reduce basal pathway activity.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine or vehicle control (DMSO) for 1-2 hours.

  • Pathway Activation: Stimulate the MAPK/ERK pathway by adding a pre-determined optimal concentration of PMA or EGF to the wells.

  • Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using the luciferase assay reagent.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of the treated wells to the vehicle control.

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Data Presentation:

Compound Concentration (nM)Luminescence (RLU)% Pathway Inhibition
0 (Vehicle)5000000
104800004
5040000020
10026000048
50010000080
10002500095

PART 3: Visualization of Concepts

Signaling Pathway Diagram

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Inhibitor 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Inhibitor->RAF Gene Target Gene Expression TF->Gene Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Prepare Serial Dilutions of Compound b2 Incubate with Recombinant Kinase b1->b2 b3 Initiate Reaction with [γ-³²P]ATP b2->b3 b4 Terminate and Quantify Phosphorylation b3->b4 b5 Calculate Biochemical IC50 b4->b5 end_point Determine In Vitro Efficacy b5->end_point c1 Seed Reporter Cell Line c2 Treat with Compound c1->c2 c3 Stimulate Signaling Pathway c2->c3 c4 Measure Reporter Gene Activity c3->c4 c5 Calculate Cellular IC50 c4->c5 c5->end_point start Start Characterization start->b1 start->c1

Sources

Technical Notes & Optimization

Troubleshooting

identifying common impurities in 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine commercial batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the bottleneck of intermediate purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless drug development teams through the bottleneck of intermediate purification. Diaryl ethers like 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine are critical building blocks—often reduced to their corresponding anilines to synthesize targeted kinase inhibitors . However, the synthesis of these intermediates is prone to specific side reactions that can derail downstream API purity.

This guide is designed to help you troubleshoot commercial batch impurities, understand the mechanistic origins of these byproducts, and implement field-proven purification protocols.

Mechanistic Overview of Diaryl Ether Formation

The synthesis of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) . The reaction involves the coupling of 5-hydroxy-2-methylpyridine with an electron-deficient aryl halide, specifically 1-fluoro-2-methyl-4-nitrobenzene.

Mechanistically, the base (usually K2​CO3​ or Cs2​CO3​ ) deprotonates the pyridinol. The resulting nucleophilic oxygen attacks the fluorinated carbon of the benzene ring. The strongly electron-withdrawing nitro group stabilizes the resulting anionic Meisenheimer complex, which subsequently expels the fluoride ion to yield the target diaryl ether .

However, the harsh thermal conditions (often >100°C in DMF) and the sensitivity of the reagents to moisture lead to distinct impurity pathways.

G SM Starting Materials: 5-Hydroxy-2-methylpyridine + 1-Fluoro-2-methyl-4-nitrobenzene Reaction SNAr Reaction (K2CO3, DMF, 100°C) SM->Reaction Base-mediated coupling Target Target Diaryl Ether: 2-Methyl-5-(2-methyl-4- nitrophenoxy)pyridine Reaction->Target Main Pathway Impurity1 Hydrolysis Impurity: 2-Methyl-4-nitrophenol Reaction->Impurity1 Trace H2O (Hydrolysis) Impurity2 Isomeric Impurity: 3-Methyl-4-nitrophenoxy analog Reaction->Impurity2 Side Pathway SM_Isomer SM Isomer: 1-Fluoro-3-methyl-4-nitrobenzene SM_Isomer->Reaction Impure SM

Reaction pathways and impurity generation in the SNAr synthesis of the target diaryl ether.

Quantitative Data: Common Impurity Profile

To effectively troubleshoot, you must first identify what is in your reactor. Below is a summary of the typical impurity profile found in commercial batches, based on standard C18 Reverse-Phase HPLC (Water/MeCN with 0.1% TFA).

ImpurityMechanistic OriginRelative Retention Time (RRT)Primary Mitigation Strategy
Unreacted 5-Hydroxy-2-methylpyridine Incomplete conversion; poor stoichiometry.~0.45Aqueous alkaline wash (pH > 10) during workup.
2-Methyl-4-nitrophenol Hydrolysis of the fluoronitrobenzene due to trace water in DMF/base.~0.80Strict anhydrous conditions; alkaline extraction.
2-Methyl-5-(3-methyl-4-nitrophenoxy)pyridine Isomeric impurity present in the starting 1-fluoro-2-methyl-4-nitrobenzene.~1.05Source higher purity (>99%) fluoronitrobenzene.
4,4'-Oxybis(3-methylnitrobenzene) Dimerization (rare, requires extreme thermal conditions and water).~1.30Control reaction temperature strictly below 110°C.

Troubleshooting FAQs

Q1: Why am I seeing high levels of 2-methyl-4-nitrophenol in my final batch? A: This is a classic hydrolysis side-reaction. In the presence of trace water, the carbonate base generates hydroxide ions. Because hydroxide is a smaller, harder nucleophile than the bulky pyridinol, it rapidly outcompetes the intended nucleophile for the SNAr attack on 1-fluoro-2-methyl-4-nitrobenzene. To fix this, ensure your DMF is strictly anhydrous (<500 ppm water) and dry your K2​CO3​ in a vacuum oven at 120°C prior to use.

Q2: How can I differentiate the target from isomeric impurities like the 3-methyl-4-nitrophenoxy isomer? A: Isomeric impurities are notoriously difficult to separate because their molecular weights and polarities are nearly identical. On LC-MS, both the target and the isomer will show an [M+H]+ of 245.1. You must use a shallower HPLC gradient (e.g., 40% to 60% MeCN over 20 minutes) or switch to a Phenyl-Hexyl column, which offers better π−π interaction selectivity than a standard C18 column. The root cause is almost always the quality of your starting fluoronitrobenzene .

Q3: What is the best way to remove residual 5-hydroxy-2-methylpyridine without losing the product? A: The target diaryl ether is highly lipophilic and lacks acidic protons. By washing the organic layer (e.g., Ethyl Acetate) with a mildly basic aqueous solution (0.5 M NaOH), the unreacted pyridinol (pKa ~9.5) is deprotonated and partitioned entirely into the aqueous phase.

Experimental Protocol: Standardized Purification Workflow

Objective: To isolate >99% pure 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine from a crude SNAr reaction mixture while eliminating phenolic impurities and residual solvent.

Self-Validating System: This protocol uses a pH-driven phase separation. The aqueous layer from the NaOH wash will turn bright yellow if 2-methyl-4-nitrophenol is successfully extracted (due to the highly conjugated nitrophenolate anion). Once the aqueous wash runs clear, you have visual validation of complete impurity removal.

Step-by-Step Methodology:

  • Quench and Extract: Cool the reaction mixture (DMF) to room temperature. Dilute with 5 volumes of Ethyl Acetate (EtOAc) and quench with 10 volumes of ice-cold distilled water. Separate the layers.

  • Aqueous Wash (Solvent Clearance): Wash the organic layer with 5% aqueous LiCl ( 3×5 volumes). Causality: LiCl dramatically increases the ionic strength of the aqueous phase, forcing the highly polar DMF out of the organic layer and preventing emulsion formation.

  • Alkaline Wash (Impurity Clearance): Wash the organic layer with 0.5 M NaOH ( 3×3 volumes). Causality: The NaOH wash selectively deprotonates unreacted 5-hydroxy-2-methylpyridine and the 2-methyl-4-nitrophenol byproduct, converting them into highly water-soluble sodium salts that partition out of the EtOAc.

  • Neutralization: Wash the organic layer with brine ( 1×3 volumes) until the aqueous phase pH returns to ~7.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of hot Isopropanol (IPA) at 80°C. Allow it to cool slowly to room temperature, then transfer to 4°C for 2 hours. Filter the pale yellow crystals and dry under vacuum at 45°C.

References

  • Ayala Aguilera, C., Lorente Macias, A., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021.[Link]

  • Gade, V. B., Goswami, A., et al. "Iron Oxide-Cobalt Nanocatalyst for O-tert-Boc Protection and O-Arylation of Phenols." Nanomaterials, 2018.[Link]

  • Beveridge, J., Tran, E., et al. "Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease." Journal of Medicinal Chemistry, 2023.[Link]

Optimization

solvent selection to minimize side reactions with 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Target Compound: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Application: Core building block for advanced pharmaceutical active ingredients, particularly in the development of covalent kinase inhibitors targeting HER2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Application: Core building block for advanced pharmaceutical active ingredients, particularly in the development of covalent kinase inhibitors targeting HER2 and EGFR mutations[1].

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and process development scientists optimizing the Nucleophilic Aromatic Substitution (SNAr) to produce 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. The synthesis relies on the coupling of 5-hydroxy-2-methylpyridine with 1-fluoro-2-methyl-4-nitrobenzene. While conceptually straightforward, the electron-deficient nature of both rings and the presence of sensitive functional groups make solvent and base selection the primary failure points in this workflow.

Below, you will find mechanistic troubleshooting guides, quantitative solvent comparisons, and a self-validating experimental protocol designed to eliminate side reactions.

Mechanistic Pathway & Competing Side Reactions

To troubleshoot effectively, we must first map the desired SNAr trajectory against the most common solvent-induced failure modes.

SNAr_Pathways SM1 5-Hydroxy-2-methylpyridine (Nucleophile) Base Base (e.g., K2CO3) Solvent (DMSO) SM1->Base SM2 1-Fluoro-2-methyl-4-nitrobenzene (Electrophile) SM2->Base Byproduct N,N,2-Trimethyl-4-nitroaniline (Undesired Byproduct) SM2->Byproduct Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Base->Meisenheimer S_NAr Addition DMF_Deg DMF Thermal Degradation (>100°C) Base->DMF_Deg If DMF used Deprot Benzylic Deprotonation (Strong Base + Protic/Aprotic) Base->Deprot If NaH/KOtBu used Product 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (Target Diaryl Ether) Meisenheimer->Product Fluoride Elimination DMA Dimethylamine (Competing Nucleophile) DMF_Deg->DMA DMA->Byproduct Competes for Electrophile Tar Polymeric Tar / Dimerization Deprot->Tar

Figure 1: SNAr pathway for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine vs. solvent/base-induced side reactions.

Troubleshooting Q&A: Solvent & Base Dynamics

Q1: I am running the reaction in DMF at 110°C, but LC-MS shows a massive impurity peak corresponding to a dimethylaniline derivative. How do I prevent this? A: You are observing the thermal degradation of your solvent. Above 100°C, N,N-dimethylformamide (DMF) begins to decompose into carbon monoxide and dimethylamine[2]. Dimethylamine is a highly reactive, unhindered nucleophile that rapidly attacks your electrophile (1-fluoro-2-methyl-4-nitrobenzene) via SNAr, forming N,N,2-trimethyl-4-nitroaniline as a dead-end byproduct[2].

  • Solution: Switch your solvent to Dimethyl Sulfoxide (DMSO). DMSO does not generate nucleophilic amines upon heating. If you must use DMF, strictly cap your reaction temperature at 80°C, though this may result in incomplete conversion.

Q2: When I switch to DMSO, my reaction turns pitch black and yields an intractable tar. I am using Sodium Hydride (NaH) as my base. What is going wrong? A: The issue is a mismatch between your base strength and the substrate's pKa in a highly polar aprotic solvent. The 2-methyl group on 5-hydroxy-2-methylpyridine is benzylic and adjacent to the electron-withdrawing pyridine nitrogen, giving it a pKa of approximately 29. NaH is excessively strong and will deprotonate not only the phenol (desired) but also the 2-methyl group (undesired). This benzylic carbanion initiates rapid polymerization and dimerization, resulting in the "tar" you observe.

  • Solution: Downgrade your base to Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These are perfectly calibrated to deprotonate the phenol (pKa ~9) without touching the benzylic methyl group.

Q3: Why is DMSO recommended over other polar aprotic solvents for this specific SNAr? A: DMSO provides a unique kinetic advantage. In SNAr reactions, DMSO effectively solvates cations (like K⁺) but leaves anions (like your phenoxide) completely unsolvated or "naked"[3]. This lack of a solvent shell increases the nucleophilicity of the phenoxide exponentially—rate enhancements of up to 10⁶ have been documented compared to protic solvents[3]. This allows you to run the reaction at a much lower temperature (60–80°C), completely bypassing the thermal degradation thresholds that cause side reactions[3].

Q4: Are there greener alternatives to DMSO or DMF that prevent these side reactions? A: Yes. Recent methodologies have demonstrated that Cyrene (a bio-based solvent) or Hydroxypropyl Methylcellulose (HPMC) in water can serve as excellent, sustainable alternatives for SNAr reactions[2][4]. Cyrene is stable up to 195°C and does not form nucleophilic degradation products, entirely avoiding the dimethylamination side reaction seen with DMF[2].

Quantitative Solvent Comparison Matrix

Use the following table to select the appropriate solvent system based on your specific process constraints.

Solvent SystemOptimal Temp (°C)Anion ActivationRisk of Nucleophilic DegradationEnvironmental ProfileRecommended Base
DMSO 60 - 80°CExcellent ("Naked" anion)None Moderate (Difficult to remove)K₂CO₃ or Cs₂CO₃
DMF 80 - 100°CGoodHigh (Forms dimethylamine >100°C)Poor (Reprotoxic, high waste)K₂CO₃
NMP 90 - 110°CGoodLowPoor (SVHC listed)K₂CO₃
Cyrene 80 - 100°CModerateNone Excellent (Bio-based)K₂CO₃
HPMC / Water 40 - 60°CModerate (Micellar)None Excellent (Aqueous)K₂CO₃
Optimized Experimental Protocol (Self-Validating)

This protocol utilizes the kinetic advantages of DMSO to ensure complete conversion at a temperature low enough to prevent side reactions.

Materials:

  • 5-Hydroxy-2-methylpyridine (1.00 eq, limiting reagent)

  • 1-Fluoro-2-methyl-4-nitrobenzene (1.05 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.00 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (0.5 M relative to nucleophile)

Step-by-Step Methodology:

  • Phenoxide Generation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 5-hydroxy-2-methylpyridine and anhydrous K₂CO₃. Add anhydrous DMSO. Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution should transition to a deep yellow/orange color, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add 1-fluoro-2-methyl-4-nitrobenzene dropwise (or in portions if solid) to the stirring mixture.

  • Thermal Activation: Heat the reaction mixture to 75°C. Maintain strict temperature control. Do not exceed 85°C to prevent any thermal stress on the pyridine ring.

  • Reaction Monitoring: Stir for 4–6 hours.

    • Validation Check: Pull a 10 µL aliquot, quench in 1 mL of 1:1 Water/Acetonitrile, and analyze via LC-MS. The reaction is complete when the mass peak for 5-hydroxy-2-methylpyridine (m/z ~110 [M+H]⁺) is consumed, and the product peak (m/z ~245 [M+H]⁺) dominates.

  • Aqueous Quench & Precipitation: Cool the reaction to room temperature. Pour the mixture slowly into vigorously stirring ice water (10 volumes relative to DMSO).

    • Causality: DMSO is infinitely miscible in water, while the highly organic diaryl ether product is not. This forces the product to crash out as a solid, leaving DMSO and inorganic salts in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual DMSO, followed by a wash with cold heptane (50 mL) to remove any unreacted fluoronitrobenzene. Dry under high vacuum at 45°C overnight.

References
  • Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • SNAr Reaction - gChem. gChem Global. Available at:[Link]

  • Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG. RSC Publishing. Available at:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (via D-NB.info). Available at:[Link]

Sources

Troubleshooting

resolving co-elution problems in 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine chromatography

Topic: Resolving Co-elution Problems in the Chromatography of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Problems in the Chromatography of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering co-elution issues during the chromatographic analysis of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical, and scientifically-grounded troubleshooting strategies to achieve baseline separation of your target analyte from interfering peaks.

Understanding the Molecule: A Chromatographer's Perspective

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is a complex molecule with distinct chemical features that influence its chromatographic behavior. A successful separation strategy begins with understanding these properties:

  • Pyridine Moiety: The pyridine ring contains a basic nitrogen atom (pKa around 5-6), which can lead to peak tailing due to interactions with acidic residual silanol groups on silica-based stationary phases.[1][2][3]

  • Nitroaromatic Group: The nitrophenoxy group contributes to the molecule's polarity and provides a strong chromophore for UV detection.[4] Nitroaromatic compounds are generally well-retained on reversed-phase columns.[4][5]

  • Ether Linkage: The ether linkage adds to the molecule's overall size and can participate in hydrogen bonding interactions.

Co-elution problems with this analyte often arise from impurities with similar structural features, such as isomers, precursors, or degradation products.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide is structured in a question-and-answer format to directly address common issues you may encounter.

Q1: My initial chromatogram shows a broad, tailing peak for the main analyte, which is merging with a smaller, closely eluting impurity. Where do I start?

A1: Address Peak Shape First to Improve Resolution.

Poor peak shape is often a primary contributor to co-elution. Before making significant changes to your method, it's crucial to address any peak tailing.[2][6]

The Cause: The basic nitrogen on the pyridine ring is likely interacting with acidic silanol groups on the silica backbone of your column.[2] This secondary interaction causes peak tailing.

The Solution: A Multi-faceted Approach to Peak Shape Improvement

  • Mobile Phase pH Adjustment: Lowering the pH of the aqueous portion of your mobile phase (Mobile Phase A) to between 2.5 and 3.5 will protonate the silanol groups, minimizing their interaction with your basic analyte.[2]

  • Use of a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase can effectively block the active silanol sites.[2]

  • Employ a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanol activity and will produce better peak shapes for basic compounds.[1][2]

Protocol 1: Improving Peak Asymmetry for a Pyridine-Containing Compound

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm

  • Step 1: pH Modification

    • Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Inject your sample and observe the peak shape.

  • Step 2: Addition of a Competing Base (if tailing persists)

    • To your 0.1% Formic Acid in Water, add Triethylamine (TEA) to a final concentration of 10 mM.

    • Re-equilibrate the column and inject your sample.

Q2: I've improved the peak shape, but the analyte and an impurity are still not fully resolved (Resolution < 1.5). How can I increase the separation between these two peaks?

A2: Focus on Manipulating Chromatographic Selectivity.

With good peak shape, the next step is to alter the selectivity (α) of your separation, which is the ability of the chromatographic system to differentiate between the two co-eluting compounds.[7]

Strategies for Modifying Selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol can alter the elution order of your compounds due to different solvent properties.[8][9] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analyte and the impurity compared to the aprotic acetonitrile.

  • Adjust the Mobile Phase Gradient: A shallower gradient will often improve the resolution of closely eluting peaks.[8]

    • Decrease the Gradient Slope: If your initial gradient is, for example, 5% to 95% B in 10 minutes (a slope of 9%/min), try reducing it to 5% to 55% B in 10 minutes (a slope of 5%/min).

    • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition just before the elution of the critical pair can enhance their separation.[8]

  • Change the Stationary Phase: If mobile phase modifications are insufficient, changing the column chemistry will provide the most significant change in selectivity.[2][7]

    • Phenyl Column: A phenyl stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings in your molecule.[4]

    • Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can offer different interactions and improved peak shape for basic compounds.

Table 1: Example Starting Conditions for Method Development

ParameterCondition 1 (Initial)Condition 2 (Alternative Solvent)Condition 3 (Alternative Stationary Phase)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C

Diagram 1: Systematic Approach to Resolving Co-elution

G start Co-elution Observed (Resolution < 1.5) check_shape Assess Peak Shape (Tailing Factor > 1.5?) start->check_shape improve_shape Improve Peak Shape: - Lower Mobile Phase pH - Add Competing Base - Use End-capped Column check_shape->improve_shape Yes shape_ok Peak Shape Acceptable (Tailing Factor < 1.5) check_shape->shape_ok No improve_shape->shape_ok modify_selectivity Modify Selectivity (α) shape_ok->modify_selectivity change_solvent Change Organic Modifier (ACN -> MeOH) modify_selectivity->change_solvent adjust_gradient Optimize Gradient - Shallower Gradient - Isocratic Hold change_solvent->adjust_gradient change_column Change Stationary Phase (C18 -> Phenyl or Polar-Embedded) adjust_gradient->change_column optimize_efficiency Optimize Efficiency (N) - Lower Flow Rate - Increase Column Length - Decrease Particle Size change_column->optimize_efficiency resolved Baseline Resolution Achieved (Resolution ≥ 1.5) optimize_efficiency->resolved

Caption: A logical workflow for systematically troubleshooting co-elution issues.

Q3: I have tried modifying the mobile phase and still have insufficient resolution. What other parameters can I adjust?

A3: Fine-tune Your Method by Optimizing Efficiency and Temperature.

If selectivity changes have not fully resolved your critical pair, you can make further improvements by increasing the column's efficiency (N), which leads to narrower peaks.

  • Decrease the Flow Rate: Reducing the flow rate generally improves resolution, but it will also increase the analysis time.[6][8]

  • Increase the Column Temperature: Raising the column temperature can sometimes alter selectivity and often improves peak shape and efficiency by reducing mobile phase viscosity.[6][8][9] However, be mindful of the thermal stability of your analyte.

  • Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm for UHPLC systems) provide significantly higher efficiency and can resolve difficult co-elutions.[2][7]

Frequently Asked Questions (FAQs)

Q: Could my sample preparation be causing the co-elution problem? A: Absolutely. If your target analyte is in a complex matrix, co-extracted impurities can be the source of co-elution.[10] Consider implementing a sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering compounds before chromatographic analysis.[4]

Q: Is Gas Chromatography (GC) a viable alternative for analyzing 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine? A: Yes, GC could be a suitable technique, provided the compound is sufficiently volatile and thermally stable.[1][4] GC often provides higher efficiency than HPLC, which can be advantageous for resolving closely related compounds. A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) would be a good starting point for method development.[1]

Q: My co-eluting peak is an isomer of the main analyte. What is the best approach? A: Separating isomers can be particularly challenging. The most effective strategy is often to change the stationary phase to one that offers a different separation mechanism, such as a phenyl or a cyano column, which can exploit subtle differences in the electronic or spatial arrangement of the isomers.[2][7]

Q: How do I know if my column is still performing well? A: Regularly perform a system suitability test using a standard mixture. Monitor parameters like peak asymmetry, theoretical plates (efficiency), and resolution. A significant decrease in performance may indicate a contaminated or degraded column that needs to be flushed or replaced.[10]

References

  • Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.
  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. Benchchem.
  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.
  • Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. ACS Publications.
  • Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
  • The Chromatography of Nitro compounds. Nature and Science.
  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute.
  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. ACS Publications.
  • Critical pairs in column chromatography: A primer for pharmaceutical method validation. Semantic Scholar.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Critical Pairs in Column Chromatography: A Primer for Pharmaceutical Method Validation. LCGC International.
  • How can you separate a co-eluting more polar compound by HPLC? ResearchGate.
  • III Analytical Methods.
  • Method Development Guide of Ion-pair Reagents. J&K Scientific LLC.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine vs. Other Pyridine Derivatives in Drug Design: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals As a Senior Application Scientist, I approach kinase inhibitor design not merely as a synthetic exercise, but as a spatial and electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach kinase inhibitor design not merely as a synthetic exercise, but as a spatial and electronic puzzle. The choice of a specific pyridine building block dictates the entire pharmacokinetic and pharmacodynamic trajectory of the resulting active pharmaceutical ingredient (API). This guide objectively compares 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine —a highly specialized intermediate—against other foundational pyridine derivatives, dissecting the causality behind their structural selection and providing self-validating experimental workflows.

Architectural Causality: Why Specific Pyridine Derivatives?

In targeted oncology, the ATP-binding pocket of kinases is highly conserved. Achieving selectivity requires exploiting minute topological differences between kinase active sites.

The Steric Wedge: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

The strategic placement of methyl groups in 2-methyl-5-(2-methyl-4-nitrophenoxy)pyridine creates a sterically hindered diaryl ether. When this intermediate is reduced to its aniline form and coupled to a quinazoline core, the steric bulk restricts the molecule's rotational freedom. This forces a specific dihedral angle that perfectly accommodates the HER2 (ErbB2) ATP-binding pocket while sterically clashing with the highly homologous EGFR pocket. This architectural rigidity is the exact mechanism that grants investigational drugs like CP-724714 their >600-fold selectivity for HER2 over EGFR [1].

The Flexible Bridge: 4-(4-Aminophenoxy)-N-methylpicolinamide

In contrast, 4-(4-aminophenoxy)-N-methylpicolinamide lacks these restrictive ortho-methyl groups. This provides a flexible diaryl ether linkage that facilitates binding to the "DFG-out" inactive conformation of multiple kinases. The added picolinamide moiety acts as a critical hydrogen-bond acceptor/donor pair, a hallmark feature utilized in Type II multi-kinase inhibitors like Sorafenib to target VEGFR and Raf kinases.

The Rigid Hinge-Binder: 2-Amino-5-bromopyridine

Rather than acting as a bridging ether, 2-amino-5-bromopyridine serves as a rigid hinge-binding motif. The aminopyridine nitrogen forms critical bidentate hydrogen bonds directly with the kinase hinge region. The bromine atom serves as an essential synthetic handle for Suzuki cross-coupling, enabling the rapid generation of diverse ALK and c-Met inhibitors, such as Crizotinib [2].

Comparative Performance Analysis

The table below summarizes the quantitative performance data and target specificities of APIs derived from these three distinct pyridine building blocks.

Pyridine DerivativeStructural Role in APIPrimary Kinase Target(s)Representative DrugTarget Selectivity (IC50)
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine Sterically hindered diaryl etherHER2 (ErbB2)CP-724714HER2: 10 nM (>600x vs EGFR)
4-(4-Aminophenoxy)-N-methylpicolinamide Flexible diaryl ether + H-bond networkVEGFR, PDGFR, RafSorafenibRaf-1: 6 nM, VEGFR-2: 90 nM
2-Amino-5-bromopyridine Rigid aminopyridine hinge-binderALK, c-Met, ROS1CrizotinibALK: 20 nM, c-Met: 8 nM

Logical Workflow Visualization

The following diagram illustrates the translational workflow from raw pyridine derivative selection to structural feature exploitation, culminating in the final targeted therapy.

G N1 Pyridine Derivatives in Drug Design N2 2-Methyl-5-(2-methyl-4- nitrophenoxy)pyridine N1->N2 N3 4-(4-Aminophenoxy)-N- methylpicolinamide N1->N3 N4 2-Amino-5- bromopyridine N1->N4 N5 Sterically Hindered Diaryl Ether N2->N5 Reduction & Coupling N6 Flexible Diaryl Ether + H-Bonding N3->N6 Urea Formation N7 Rigid Aminopyridine Hinge Binder N4->N7 Suzuki Coupling N8 HER2 Selective (e.g., CP-724714) N5->N8 Fits HER2 Pocket N9 Multi-Kinase (VEGFR/Raf) (e.g., Sorafenib) N6->N9 DFG-Out Binding N10 ALK / c-Met (e.g., Crizotinib) N7->N10 ATP Hinge Binding

Workflow mapping pyridine derivatives to structural features and final kinase targets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of HER2-selective inhibitors from 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine relies on thermodynamic sinks and visual indicators to create a self-validating workflow.

Protocol A: Reduction to 3-Methyl-4-(6-methylpyridin-3-yloxy)aniline

Causality: The choice of Iron (Fe) powder and Ammonium Chloride (NH₄Cl) over standard Palladium-catalyzed hydrogenation (Pd/C, H₂) is deliberate. The diaryl ether linkage and the pyridine ring can be sensitive to over-reduction or hydrogenolysis under high-pressure H₂. The Fe/NH₄Cl system provides a mild, single-electron transfer mechanism.

  • Preparation: Dissolve 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium chloride (0.5 eq) as a proton source and electron transfer mediator.

  • Reaction Execution: Reflux the mixture at 80°C for 2 hours. Self-Validation Checkpoint: The visual transition from a bright yellow suspension (nitro compound) to a colorless/pale brown solution (aniline) acts as an inherent progress indicator.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxide residues, washing the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure aniline intermediate (Yield: >90%).

Protocol B: SNAr Coupling to Quinazoline Core

Causality: The resulting aniline is coupled with a 4-chloroquinazoline derivative via Nucleophilic Aromatic Substitution (SNAr). Isopropanol is selected as the solvent because the product is highly insoluble in it at lower temperatures.

  • Reaction Setup: React the isolated aniline (1.0 eq) with 4-chloro-6-iodoquinazoline (1.05 eq) in anhydrous isopropanol.

  • Heating: Heat the mixture to 80°C for 4 hours.

  • Thermodynamic Precipitation: Allow the reaction to cool to room temperature. Self-Validation Checkpoint: As the secondary amine hydrochloride salt forms, it precipitates out of the isopropanol. This creates a thermodynamic sink—driving the equilibrium forward and eliminating the need for complex chromatographic purification.

  • Collection: Filter the precipitate, wash with cold isopropanol, and dry under vacuum to afford the coupled intermediate.

Conclusion

The utility of a pyridine derivative in drug design is entirely dependent on its three-dimensional spatial constraints. While 2-amino-5-bromopyridine acts as a rigid hinge-binder and 4-(4-aminophenoxy)-N-methylpicolinamide provides conformational flexibility for multi-kinase targeting, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine is the premier choice when extreme target selectivity is required. Its unique ortho-methyl steric hindrance allows medicinal chemists to precisely tune the dihedral angle of the diaryl ether, locking the molecule into a conformation that selectively targets HER2 while sparing EGFR.

References

  • Jani, J. P., et al. "Discovery and pharmacologic characterization of CP-724,714, a selective ErbB2 tyrosine kinase inhibitor." Cancer Research 67.20 (2007): 9887-9893. URL:[Link]

  • Huang, X., et al. "Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry (2024). URL:[Link]

Sources

Comparative

comparative reactivity of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine and phenoxypyridines

Comparative Reactivity Guide: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine vs. Generic Phenoxypyridines Executive Summary Phenoxypyridines serve as critical bioisosteres for diaryl ethers in both pharmaceutical and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine vs. Generic Phenoxypyridines

Executive Summary

Phenoxypyridines serve as critical bioisosteres for diaryl ethers in both pharmaceutical and agrochemical development[1]. By replacing a benzene ring with a pyridine moiety, researchers can modulate lipophilicity, improve aqueous solubility, and introduce novel hydrogen-bonding interactions. This guide objectively compares the reactivity of a highly functionalized intermediate, 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine , against generic phenoxypyridines (such as 2-phenoxypyridine). Understanding these divergent reactivity profiles is essential for drug development professionals designing kinase inhibitors and agrochemists developing protoporphyrinogen oxidase (PPO) inhibitors[2].

Structural Dynamics and Electronic Landscapes

The reactivity of phenoxypyridines is fundamentally dictated by the regiochemistry of the ether linkage and the electronic nature of the ring substituents.

Generic Phenoxypyridines (e.g., 2-Phenoxypyridine): In 2-phenoxypyridine, the ether oxygen is directly attached to the C2 position of the pyridine ring. This spatial arrangement allows the pyridine nitrogen to act as a powerful, built-in directing group. It readily coordinates with transition metals, enabling highly regioselective C-H functionalization on the adjacent phenyl ring[3].

2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine: In this target compound, the ether linkage is at the C5 position of the pyridine, distancing it from the nitrogen and effectively nullifying any N-directed metalation. Furthermore, the presence of a strongly electron-withdrawing nitro group para to the ether oxygen drastically alters the electronic landscape. It deactivates the phenyl ring toward electrophilic attack but perfectly sets up the molecule for chemoselective reduction, serving as a vital precursor for complex active pharmaceutical ingredients (APIs).

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the empirical performance and reactivity metrics of both scaffolds based on bench-level observations and literature standards.

Parameter2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine2-Phenoxypyridine (Generic Scaffold)
Primary Reactive Site Nitro group (C4' position)Ortho C-H bond on the phenoxy ring
Dominant Reaction Type Catalytic Hydrogenation (Reduction)Transition-Metal Catalyzed C-H Arylation
Typical Yields >90% (Aniline formation)50–95% (Mono-arylation)[3]
Ether Bond Stability Vulnerable to strong nucleophiles (para-NO2)Highly stable across pH extremes
Directing Group Utility None (N is distant at C5)High (N at C2 directs Pd to ortho position)
Primary Application Precursor for API kinase inhibitorsScaffold for PPO/ACCase herbicides[1]

Experimental Methodologies: Self-Validating Protocols

As application scientists, we prioritize protocols where the chemistry provides inherent feedback. The following workflows detail the causality behind reagent selection and the self-validating checkpoints for each scaffold.

Protocol 1: Chemoselective Nitro Reduction of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Objective: Convert the nitroarene to an aniline without cleaving the diaryl ether bond or reducing the pyridine ring.

  • Causality in Design: We select 10% Pd/C under mild hydrogen pressure (1 atm) over harsher reducing agents (like Fe/HCl or high-pressure Raney Nickel). Harsher conditions risk hydrogenolysis (cleavage) of the C-O ether bond, especially since the nitro group's initial electron-withdrawing effect weakens this bond. Methanol/Ethyl acetate is used as a solvent mixture to solubilize the starting material while managing the exothermicity of the reduction cascade.

  • Step-by-Step Workflow:

    • Dissolve 1.0 equiv of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine in a 1:1 mixture of MeOH/EtOAc (0.2 M).

    • Add 10% Pd/C (0.1 equiv by weight).

    • Purge the reaction vessel with N₂ (3x), followed by H₂ (3x).

    • Stir vigorously under an H₂ atmosphere (1 atm) at room temperature.

    • Self-Validating Checkpoint: Monitor volumetric H₂ uptake. The reaction is complete when hydrogen consumption ceases (typically 2-4 hours). The starting nitro compound exhibits a distinct pale yellow hue; successful conversion to the aniline results in a colorless solution.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Note: A yellow tint in the filtrate indicates incomplete reduction.

    • Concentrate under reduced pressure to yield the aniline intermediate (>90% yield).

Protocol 2: Palladium-Catalyzed Ortho-Arylation of 2-Phenoxypyridine

Objective: Functionalize the phenoxy ring utilizing the pyridine nitrogen as a directing group[3].

  • Causality in Design: Pd(OAc)₂ is selected because the acetate ligands are crucial for the Concerted Metalation-Deprotonation (CMD) mechanism, facilitating the cleavage of the ortho C-H bond. Ag₂CO₃ is employed not just as a base, but as a terminal oxidant to regenerate the active Pd(II) catalyst and to abstract the trifluoroborate, driving the transmetalation step[3].

  • Step-by-Step Workflow:

    • Charge a Schlenk tube with 2-phenoxypyridine (1.0 equiv), potassium phenyltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

    • Add dry dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Seal the tube and stir at 130 °C for 48 hours.

    • Self-Validating Checkpoint: The formation of a black palladium precipitate (Pd black) physically indicates catalyst degradation, signaling either the completion of the catalytic cycle or the exhaustion of the Ag₂CO₃ oxidant.

    • Cool to room temperature, dilute with EtOAc, and filter through Celite.

    • Purify via silica gel chromatography to isolate the ortho-arylated product (50-95% yield)[3].

Synthetic Workflows & Logical Relationships

Reactivity_Pathways Target 2-Methyl-5-(2-methyl-4- nitrophenoxy)pyridine NitroRed Catalytic Hydrogenation (Pd/C, 1 atm H2) Target->NitroRed Chemoselective Reduction Generic 2-Phenoxypyridine (Generic Scaffold) CHAct Directed C-H Arylation (Pd(OAc)2, Ag2CO3) Generic->CHAct N-Directed Metalation Aniline Aniline Intermediate (Intact Ether Bond) NitroRed->Aniline >90% Yield Arylated Ortho-Arylated Scaffold (C-C Bond Formed) CHAct->Arylated 50-95% Yield DrugTarget Pharmaceuticals (Kinase Inhibitors) Aniline->DrugTarget Amide/Urea Coupling AgroTarget Agrochemicals (PPO/ACCase Inhibitors) Arylated->AgroTarget Scaffold Optimization

Fig 1: Divergent synthetic workflows for functionalized vs. generic phenoxypyridines.

References

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides Source: MDPI (Molecules) URL:[Link]

  • Palladium(II)-Catalyzed Ortho Arylation of 2-Phenoxypyridines with Potassium Aryltrifluoroborates via C−H Functionalization Source: ACS Publications (Organometallics) URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Validation of NMR and FTIR Spectra for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

Executive Summary The structural elucidation of complex diaryl ethers—a critical pharmacophore often found in kinase inhibitors and anti-inflammatory agents—requires rigorous analytical validation[1]. 2-Methyl-5-(2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex diaryl ethers—a critical pharmacophore often found in kinase inhibitors and anti-inflammatory agents—requires rigorous analytical validation[1]. 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine presents a unique analytical challenge due to the presence of competing electron-withdrawing (nitro) and electron-donating (ether) groups across two distinct aromatic systems.

This guide objectively compares the performance of standalone Nuclear Magnetic Resonance (NMR) spectroscopy, standalone Fourier-Transform Infrared (FTIR) spectroscopy, and a cross-validated multi-modal approach . By synthesizing technical accuracy with field-proven methodologies, this guide provides researchers and drug development professionals with a self-validating framework for unambiguous structural characterization[2].

The Analytical Challenge: Causality in Spectral Behavior

Relying on a single analytical modality for 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine introduces specific risks:

  • In NMR: The strong electron-withdrawing nature of the nitro (-NO₂) group via inductive (-I) and resonance (-M) effects severely depletes electron density from the phenyl ring. This causes significant deshielding of the adjacent protons, which can overlap with the intrinsic downfield shifts of the pyridine ring protons, making 1D ¹H NMR ambiguous without advanced 2D experiments[3].

  • In FTIR: While highly sensitive to polar functional groups, FTIR cannot determine regiochemistry. It will confirm the presence of a methyl group and a nitro group but cannot confirm that the methyl is at the C-2 position of the pyridine ring rather than the C-3 position[4].

To solve this, modern structural elucidation relies on orthogonal cross-validation, where the weaknesses of one technique are covered by the strengths of another[5].

G cluster_0 Parallel Acquisition Start Sample: 2-Methyl-5-(2-methyl -4-nitrophenoxy)pyridine NMR High-Res NMR (1H, 13C, 2D) Start->NMR FTIR ATR-FTIR (Mid-IR 4000-400 cm⁻¹) Start->FTIR NMR_Feat Connectivity & Regiochemistry (Spin Systems) NMR->NMR_Feat FTIR_Feat Functional Group Validation (Vibrational Modes) FTIR->FTIR_Feat CrossVal Orthogonal Cross-Validation Matrix NMR_Feat->CrossVal FTIR_Feat->CrossVal Elucidation Unambiguous Structural Elucidation CrossVal->Elucidation

Workflow for orthogonal cross-validation of NMR and FTIR spectral data.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following standardized protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the synthesized 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Load into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a 30° flip angle to ensure quantitative integration of the methyl protons.

  • ¹³C NMR Parameters: Acquire at 100 MHz with 1024 scans using WALTZ-16 composite pulse decoupling to eliminate proton splitting and enhance the signal-to-noise ratio for quaternary carbons.

  • Processing: Apply zero-filling, Fourier transformation, and rigorous phase/baseline correction.

Protocol B: ATR-FTIR Acquisition

Causality Note: Attenuated Total Reflectance (ATR) is chosen over KBr pellet pressing to prevent moisture absorption, which can mask critical C-H stretching regions.

  • Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Acquisition: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Measurement: Acquire the sample spectrum from 4000 to 400 cm⁻¹ with 32 scans.

  • Processing: Apply ATR correction (to account for depth of penetration variations at different wavelengths) and baseline correction.

Comparative Performance Guide

Method A: Standalone NMR Spectroscopy
  • Strengths: Provides exact atomic connectivity. The coupling constants (J-values) in the ¹H NMR spectrum easily differentiate the ortho/meta relationships on the phenyl and pyridine rings[3].

  • Limitations: The ether oxygen and the nitro group do not have protons, meaning their presence is only inferred indirectly through the chemical shifts of adjacent carbons and protons.

  • Verdict: Excellent for mapping the carbon skeleton, but leaves functional group assignments vulnerable to misinterpretation if unexpected solvent effects occur.

Method B: Standalone FTIR Spectroscopy
  • Strengths: Directly measures the vibrational modes of the functional groups. The nitro group provides an unmistakable, highly intense spectral signature that is independent of the surrounding spin system[6].

  • Limitations: Cannot determine the relative positions of the methyl groups or the ether linkage on the rings.

  • Verdict: Excellent for functional group screening but insufficient for complete structural elucidation.

Method C: The Cross-Validated Approach (Recommended)

By combining the two, the workflow becomes self-validating. FTIR proves the existence of the nitro and ether groups, while NMR proves their exact locations on the aromatic rings[2].

Quantitative Data & Spectral Assignments

Table 1: NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)
MoietyNucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment Causality
Pyridine Ring ¹H8.35d, J = 2.8H-6: Highly deshielded by adjacent N and ether oxygen.
¹H7.32dd, J = 8.5, 2.8H-4: Ortho coupling to H-3, meta to H-6.
¹H7.18d, J = 8.5H-3: Shielded relative to H-6, adjacent to methyl.
¹³C152.4s (Quaternary)C-5: Directly attached to the ether oxygen.
Phenyl Ring ¹H8.15d, J = 2.6H-3': Deshielded by ortho-nitro and meta-ether groups.
¹H8.02dd, J = 9.0, 2.6H-5': Deshielded by ortho-nitro group.
¹H6.85d, J = 9.0H-6': Shielded by the electron-donating ether oxygen.
Methyls ¹H2.55s (3H)Pyridine C2-CH₃: Downfield due to heteroaromatic ring.
¹H2.38s (3H)Phenyl C2'-CH₃: Standard benzylic position.
Table 2: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
1522StrongAsymmetric -NO₂ stretchUnequivocal proof of the nitro group[6].
1348StrongSymmetric -NO₂ stretchConfirms the 1522 cm⁻¹ band.
1245StrongAsymmetric C-O-C stretchConfirms the diaryl ether linkage[1].
1585, 1480MediumAromatic C=C stretchConfirms the presence of aromatic rings.
2920, 2850WeakAliphatic C-H stretchConfirms the presence of the methyl groups.
Table 3: Orthogonal Cross-Validation Matrix
Structural FeaturePrimary ValidatorSecondary Validator (Orthogonal Confirmation)
Nitro Group (-NO₂) FTIR: 1522, 1348 cm⁻¹NMR: Extreme deshielding of H-3' (8.15 ppm) and H-5' (8.02 ppm).
Diaryl Ether (C-O-C) FTIR: 1245 cm⁻¹NMR: Quaternary ¹³C shifts at ~152 ppm and ~160 ppm.
Regiochemistry NMR: J-coupling patternsNone (FTIR cannot validate regiochemistry).

Structural Elucidation Logic

The following diagram maps the logical relationship between the physical substructures of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine and their corresponding multi-modal spectral signatures.

StructLogic Compound 2-Methyl-5-(2-methyl -4-nitrophenoxy)pyridine Nitro Nitro Group (-NO2) Compound->Nitro Ether Diaryl Ether (C-O-C) Compound->Ether Pyridine Pyridine Ring Compound->Pyridine Methyls Aryl Methyls (-CH3) Compound->Methyls FTIR_Nitro FTIR: 1522 & 1348 cm⁻¹ Nitro->FTIR_Nitro NMR_Nitro NMR: Deshielded H-3'/H-5' (~8.0-8.1 ppm) Nitro->NMR_Nitro FTIR_Ether FTIR: 1245 cm⁻¹ Ether->FTIR_Ether NMR_Ether NMR: C-O 13C shifts (~152, ~160 ppm) Ether->NMR_Ether

Logical mapping of functional groups to their specific NMR and FTIR spectral signatures.

Conclusion

For complex molecules like 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine, relying solely on NMR or FTIR introduces critical blind spots. NMR provides the indispensable topological map of the carbon-hydrogen framework, while FTIR acts as an absolute anchor for identifying heteroatomic functional groups. By adopting the cross-validated workflow detailed in this guide, researchers can achieve a self-validating, error-resistant structural elucidation process suitable for rigorous pharmaceutical development and publication standards.

References

  • Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: ChemRxiv URL: [Link][2]

  • Title: Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: ACS Central Science URL: [Link][3]

  • Title: A framework for automated structure elucidation from routine NMR spectra Source: RSC Publishing URL: [Link][5]

  • Title: Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis Source: PubMed URL: [Link][1]

  • Title: Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes Source: ResearchGate URL: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and synthetic chemists with the critical safety, handling, and logistical frameworks required for workin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and synthetic chemists with the critical safety, handling, and logistical frameworks required for working with 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine . This compound is a highly functionalized nitroaromatic pyridine intermediate often utilized in the synthesis of advanced targeted therapeutics, such as kinase inhibitors [1].

Because rigid, generic safety templates often fail to address the specific physicochemical realities of complex intermediates, this guide is structured around the causality of hazards . By understanding why a chemical behaves the way it does, laboratory personnel can implement self-validating safety systems that go beyond mere compliance.

Hazard Causality & Risk Profile

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecular architecture of 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine:

  • The Nitroaromatic Moiety: Nitroaromatic compounds are notorious for their ability to penetrate the dermal barrier. Systemic absorption can lead to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport [2]. Furthermore, nitroaromatics act as potent skin sensitizers.

  • The Pyridine Core: Pyridine derivatives are lipophilic and can facilitate the transport of the entire molecule across biological membranes. They also present risks of hepatic and renal toxicity upon chronic exposure [3].

  • Physical State: As a solid organic intermediate, the primary acute exposure route during weighing and transfer is the inhalation of fine particulates and dust.

Quantitative Hazard & PPE Matrix

The following table synthesizes the required PPE based on the specific operational tasks and the mechanistic hazards of the compound.

Operational TaskPrimary HazardRequired PPE SystemCausality / Rationale
Weighing & Transfer Inhalation of dust, dermal contactN95/P100 particulate respirator (if outside hood), double nitrile gloves (≥0.12mm), chemical safety goggles.Fine powders easily aerosolize. Double gloving prevents breakthrough from lipophilic pyridine permeation.
Solvent Dissolution Splashing, vapor inhalationFume hood (face velocity 80-100 fpm), heavy-duty neoprene or nitrile gloves, face shield over goggles.Solvents (e.g., DMF, DMSO) drastically increase the dermal absorption rate of the nitroaromatic solute.
Reaction Quenching Exothermic splatteringFlame-resistant lab coat, chemical apron, standard double nitrile gloves, safety goggles.Protects against sudden pressure or thermal events during the workup of nitro-containing intermediates.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every protocol must be a self-validating system. This means incorporating verification steps (e.g., checking airflow, inspecting gloves) directly into the workflow.

Phase 1: Preparation & Verification
  • System Check: Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Zone Setup: Establish a designated "Hot Zone" within the hood using a disposable, absorbent bench pad with a polyethylene backing to contain micro-spills.

  • PPE Donning: Put on a fully buttoned lab coat. Don the inner layer of nitrile gloves, ensuring they cover the cuffs of the lab coat. Don the outer layer of nitrile gloves. Put on chemical splash goggles.

Phase 2: Execution (Weighing & Transfer)
  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel to prevent the nitroaromatic powder from dispersing via electrostatic repulsion.

  • Transfer: Carefully transfer the 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine using a dedicated, clean spatula. Close the source container immediately after use.

  • Solvent Addition: If dissolving the compound, add the solvent slowly down the side of the vessel to minimize aerosolization. Note: If using DMSO, be hyper-vigilant, as DMSO acts as a universal carrier, pulling the toxic payload directly through the skin barrier [4].

Phase 3: Decontamination & Doffing
  • Surface Decon: Wipe down the balance and spatulas with a solvent that effectively dissolves the compound (e.g., acetone or ethanol), followed by a secondary wipe with soapy water.

  • Glove Doffing: Remove the outer gloves using the "glove-in-glove" technique and dispose of them in the solid hazardous waste container.

  • Final Exit: Remove goggles and lab coat. Wash hands and forearms thoroughly with soap and water.

Operational Workflow Visualization

The following diagram illustrates the logical progression of the handling and decontamination protocol, emphasizing the critical transition points where exposure risk is highest.

HandlingWorkflow Prep 1. Risk Assessment & Hood Verification PPE 2. Don PPE (Double Gloving) Prep->PPE Execute 3. Material Transfer (Anti-Static) PPE->Execute Decon 4. Solvent Wipe & Decontamination Execute->Decon Waste 5. Hazardous Waste Segregation Decon->Waste

Figure 1: Step-by-step operational workflow for handling hazardous nitroaromatic pyridine intermediates.

Waste Disposal & Spill Management Plan

Improper disposal of functionalized pyridines can lead to severe environmental contamination due to their aquatic toxicity and persistence.

  • Solid Waste: All contaminated consumables (weigh boats, bench pads, outer gloves, Kimwipes) must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Toxic Organics / Nitroaromatics."

  • Liquid Waste: Halogenated and non-halogenated waste streams must be kept strictly separate. Solutions containing 2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine should be collected in the non-halogenated organic waste carboy, unless dissolved in a halogenated solvent like DCM.

  • Spill Response: In the event of a powder spill outside the hood, do not sweep. Sweeping aerosolizes the compound. Instead, gently cover the spill with damp absorbent pads (using water or a low-volatility solvent) to suppress dust, then scoop the material into a hazardous waste bag.

References

  • Butterworth, S., et al. (2013). Patent WO2013014448A1: Kinase Inhibitors. Google Patents.
  • National Center for Biotechnology Information. PubChem Annotation Record for Nitroaromatics - Toxicity. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Pyridine. United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(2-methyl-4-nitrophenoxy)pyridine
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